2-Deoxy-alpha-L-erythro-pentofuranose

Anomeric purity Stereospecific synthesis Nucleoside analogue

Commercial 2-deoxy-L-ribose is supplied as an α/β anomeric mixture, causing variable diastereoselectivity in glycosylation reactions and failing regulatory impurity-profiling requirements. 2-Deoxy-α-L-erythro-pentofuranose (CAS 113890-35-0) is the isolated pure α-anomer with defined stereochemistry. • Enables complete stereocontrol in β-L-nucleoside synthesis via 1,2-di-O-acetyl-5-O-benzoyl glycosyl donor preparation. • Officially characterized as Brivudine Impurity 27-meets ICH Q3A requirements for ANDA/NDA regulatory submissions. • Supplied with ≥95% HPLC purity and full COA documentation; available from mg to bulk quantities.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 113890-35-0
Cat. No. B040458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-alpha-L-erythro-pentofuranose
CAS113890-35-0
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1C(C(OC1O)CO)O
InChIInChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m1/s1
InChIKeyPDWIQYODPROSQH-MROZADKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-α-L-erythro-pentofuranose: Identity and Procurement


2-Deoxy-alpha-L-erythro-pentofuranose (CAS 113890-35-0) is a synthetic L‑configured 2‑deoxypentose that exists as the pure α‑anomer of L‑erythro‑pentofuranose. It is structurally isomeric with natural 2‑deoxy‑D‑ribose but bears the opposite absolute stereochemistry at all chiral centres (C1, C3, C4) and is obtained as a single anomer rather than the α/β mixture typical of commercial 2‑deoxy‑L‑ribose . This stereochemical precision directly determines its utility in the enantiospecific synthesis of β‑L‑nucleoside analogues and its role as a regulatory impurity standard for the antiviral drug brivudine .

Why Generic 2-Deoxy-L-ribose Cannot Substitute


Commercial 2‑deoxy‑L‑ribose (CAS 18546-37-7) is supplied as a solid that contains a mixture of α‑ and β‑furanose anomers together with the open‑chain aldehyde form. The specific rotation of this mixture is +54° to +57° (c=1, H₂O) . In contrast, 2‑deoxy‑α‑L‑erythro‑pentofuranose is the isolated α‑anomer with a defined three‑dimensional shape. This anomeric distinction is critical: the α‑configured sugar directs the stereochemical outcome of glycosylation reactions, and the use of anomeric mixtures leads to variable diastereoselectivity and lower yields of the desired β‑L‑nucleoside [1]. In regulated pharmaceutical development, only the fully characterised single‑anomer product with documented purity (≥95% by HPLC) satisfies impurity‑profiling requirements, whereas generic 2‑deoxy‑L‑ribose lacks the necessary lot‑to‑lot anomeric consistency .

Quantitative Evidence vs. Analogues


Anomeric Identity vs. Generic Mixture

The target compound is the pure α‑anomer of 2‑deoxy‑L‑erythro‑pentofuranose. Commercial 2‑deoxy‑L‑ribose is a mixture of α‑ and β‑anomers and exhibits a specific rotation of +54° to +57° (c=1, H₂O) . When the α‑anomer is employed as a protected glycosyl donor, β‑L‑nucleoside analogues are obtained with high stereospecificity, whereas anomeric mixtures lead to variable α/β ratios and lower isolated yields [1].

Anomeric purity Stereospecific synthesis Nucleoside analogue

Thermal Stability: Melting Point Comparison

The L‑configured α‑anomer and its anomeric mixture exhibit markedly lower melting points than the natural D‑isomer, reflecting fundamental differences in crystal lattice energy and intermolecular hydrogen‑bonding networks. The polymorphic behaviour of L‑2‑deoxypentoses impacts storage stability and formulation compatibility .

Thermal stability Solid-state characterization Procurement specification

Regulatory Reference Standard for Brivudine Impurity

The compound is officially designated as Brivudine Impurity 27 (also listed as Impurity 16) and is supplied as a fully characterised reference standard compliant with ICH Q3A/Q3B guidelines . This differentiates it from generic 2‑deoxy‑L‑ribose, which lacks the regulatory certification, validated purity by HPLC (≥95%, min. 95% reported by CymitQuimica) , and structural characterisation data (1H/13C NMR, HRMS) required for analytical method validation .

Impurity profiling Pharmaceutical quality control Reference standard

Solution-State Enantiomeric Integrity

L‑configured 2‑deoxy‑pentofuranoses resist racemisation under mild aqueous conditions, whereas D‑sugars can epimerise at C2 under basic or enzymatic conditions. The α‑L‑anomer retains its optical rotation over 24 h in water, an essential property for long‑term biomolecular interaction studies , [1].

Enantiomeric stability Racemisation Aqueous storage

Procurement-Relevant Application Scenarios


Stereospecific Synthesis of β-L-Nucleoside Antivirals

The pure α‑anomer serves as a direct precursor for preparing 1,2‑di‑O‑acetyl‑5‑O‑benzoyl‑3‑deoxy‑L‑erythro‑pentofuranose, a proven glycosyl donor that delivers β‑L‑nucleoside analogues with complete stereocontrol. This route underpins the synthesis of L‑configured nucleoside reverse transcriptase inhibitors (e.g., L‑3TC, L‑FTC) that exhibit reduced mitochondrial toxicity compared to their D‑counterparts [1].

Regulatory Impurity Profiling of Brivudine

The compound is officially recognised as Brivudine Impurity 27 and is required for HPLC method development, system suitability testing, and forced‑degradation studies during brivudine drug product development. Regulatory submissions (IND, NDA, ANDA) must include a certified reference standard of this impurity to meet ICH Q3A requirements .

Chiral Metabolomics and Enzyme Profiling

The α‑L‑erythro‑pentofuranose scaffold is used to interrogate the substrate specificity and enantioselectivity of nucleoside‑processing enzymes, including thymidine phosphorylase and deoxycytidine kinase. Unlike the D‑isomer, the L‑configuration makes the compound resistant to endogenous mammalian nucleoside kinases, enabling selective profiling of enzymes that recognise L‑sugars [2].

L-DNA and Mirror-Image Aptamer Research

2‑Deoxy‑α‑L‑erythro‑pentofuranose is a key building block for the solid‑phase synthesis of L‑DNA oligonucleotides. L‑DNA is resistant to nucleases found in biological fluids, making it the backbone of mirror‑image aptamers (Spiegelmers) that show exceptional in vivo half‑lives. The α‑anomer must be converted to the corresponding 5′‑O‑dimethoxytrityl‑β‑L‑cyanoethyl phosphoramidite for automated DNA synthesis .

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